Nuclease Resistance: Complete Protection Against RNase 4 Mediated by the 2′-O-Methyl Modification
The 2′-O-methyl modification present in 5-Hydroxy-2′-O-methyluridine confers complete inhibition of RNase 4 endonucleolytic cleavage when positioned at the cleavage site. In contrast, unmodified uridine, pseudouridine (Ψ), N1-methyl-pseudouridine (m1Ψ), 5-methoxyuridine (mo5U), and dihydrouridine (D) all permit RNase 4 activity with only minimal decrease [1]. This binary (all-or-none) resistance property is directly attributable to the requirement of a 2′-hydroxyl for RNase 4 catalysis; the 2′-O-methyl group sterically and chemically eliminates the nucleophilic 2′-OH essential for the enzyme's mechanism [1].
| Evidence Dimension | RNase 4 endonucleolytic cleavage at modified uridine site |
|---|---|
| Target Compound Data | 5-Hydroxy-2′-O-methyluridine (2′-OMe modification): complete inhibition of RNase 4 activity at the cleavage site |
| Comparator Or Baseline | Unmodified uridine: full RNase 4 cleavage; Pseudouridine (Ψ), m1Ψ, mo5U, dihydrouridine (D): minimal decrease in RNase 4 activity |
| Quantified Difference | Qualitative binary difference: complete inhibition vs. full/minimal activity (all-or-none nuclease resistance) |
| Conditions | In vitro RNase 4 digestion assay; NEB RNase 4 Digestion and 3′ End Repair Mix (M1288) |
Why This Matters
This complete nuclease resistance is critical when selecting a modified nucleoside for RNA sequencing library preparation workflows that employ RNase 4 digestion, as unmodified or singly base-modified uridines will be cleaved while the 2′-O-methylated compound will survive the enzymatic step intact.
- [1] New England Biolabs. FAQ: Is RNase 4 Digestion and 3′ End Repair Mix (NEB #M1288) sensitive to RNA modifications? Accessed 2026. View Source
